Cas no 593-61-3 (bromoethyne)

bromoethyne 化学的及び物理的性質
名前と識別子
-
- Ethyne, bromo- (9CI)
- bromoethyne
- 1-bromoacetylene
- 2-bromoethenyl
- Acetylene,bromo
- Bromoacetylene
- Ethyne,bromo
- ethynylbromide
- HC.equiv.CBr
- monobromoacetylene
- EN300-24791470
- InChI=1/C2HBr/c1-2-3/h1
- Bromoacetylene cation
- Acetylene, bromo-
- SCHEMBL252068
- 593-61-3
- DTXSID30208032
- Ethyne, bromo-
-
- インチ: InChI=1S/C2HBr/c1-2-3/h1H
- InChIKey: RUEKPBLTWGFBOD-UHFFFAOYSA-N
- ほほえんだ: C#CBr
計算された属性
- せいみつぶんしりょう: 103.92600
- どういたいしつりょう: 103.926163
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 3
- 回転可能化学結合数: 0
- 複雑さ: 29.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
じっけんとくせい
- 密度みつど: 1.793
- ふってん: 4.75°C
- フラッシュポイント: °C
- 屈折率: 1.4890 (estimate)
- PSA: 0.00000
- LogP: 0.97200
bromoethyne 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-24791470-2.5g |
bromoethyne |
593-61-3 | 2.5g |
$1623.0 | 2023-09-15 | ||
Enamine | EN300-24791470-1.0g |
bromoethyne |
593-61-3 | 95% | 1.0g |
$0.0 | 2024-06-19 | |
Enamine | EN300-24791470-1g |
bromoethyne |
593-61-3 | 1g |
$828.0 | 2023-09-15 | ||
Enamine | EN300-24791470-5.0g |
bromoethyne |
593-61-3 | 5.0g |
$2443.0 | 2023-07-06 | ||
Enamine | EN300-24791470-0.25g |
bromoethyne |
593-61-3 | 0.25g |
$762.0 | 2023-09-15 | ||
Enamine | EN300-24791470-10.0g |
bromoethyne |
593-61-3 | 10.0g |
$3622.0 | 2023-07-06 | ||
Enamine | EN300-24791470-0.05g |
bromoethyne |
593-61-3 | 0.05g |
$695.0 | 2023-09-15 | ||
Enamine | EN300-24791470-5g |
bromoethyne |
593-61-3 | 5g |
$2401.0 | 2023-09-15 | ||
Enamine | EN300-24791470-10g |
bromoethyne |
593-61-3 | 10g |
$3561.0 | 2023-09-15 | ||
Enamine | EN300-24791470-0.1g |
bromoethyne |
593-61-3 | 0.1g |
$729.0 | 2023-09-15 |
bromoethyne 関連文献
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1. Reactions of the ethynyl radical. Part 2.—With alkenesA. M. Tarr,O. P. Strausz,H. E. Gunning Trans. Faraday Soc. 1966 62 1221
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Mark A. Fox,Audrey M. Cameron,Paul J. Low,Michael A. J. Paterson,Andrei S. Batsanov,Andrés E. Goeta,David W. H. Rankin,Heather E. Robertson,Julien T. Schirlin Dalton Trans. 2006 3544
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3. 255. The oxidation of chloroacetylene and bromoacetyleneL. A. Bashford,H. J. Emeléus,H. V. A. Briscoe J. Chem. Soc. 1938 1358
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Hongcen Hou,Yongli Zhao,Shouzhi Pu,Junmin Chen Org. Biomol. Chem. 2019 17 2948
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5. Electronic spectrum of the haloacetylenes. Part 2.—BromoacetyleneR. Thomson,P. A. Warsop Trans. Faraday Soc. 1970 66 1871
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6. 255. The oxidation of chloroacetylene and bromoacetyleneL. A. Bashford,H. J. Emeléus,H. V. A. Briscoe J. Chem. Soc. 1938 1358
-
7. Reactions of the ethynyl radical. Part 1.—Hydrogen abstraction from alkanesA. M. Tarr,O. P. Strausz,H. E. Gunning Trans. Faraday Soc. 1965 61 1946
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Kevin E. Riley,Khanh-An Tran Faraday Discuss. 2017 203 47
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9. Photocatalytic synthesis of alkynylsulfones and alkenylsulfones using sulfonylhydrazides and alkynesXiaoju Yang,Jumei Yi,Xinhan Li,Yihang Wu,Jun Dong,Zhenxiu He,Guangzhi Zeng,Jianbin Xu,Baomin Fan Org. Biomol. Chem. 2023 21 5747
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Fangtong Zhang,Seol Kim,Ralf I. Kaiser Phys. Chem. Chem. Phys. 2009 11 4707
bromoethyneに関する追加情報
Bromoethyne (CAS No. 593-61-3): An Overview of Its Properties, Applications, and Recent Research
Bromoethyne (CAS No. 593-61-3), also known as 1-bromo-1-propyne or propargyl bromide, is a versatile compound with a wide range of applications in the fields of organic synthesis, materials science, and pharmaceutical research. This article provides a comprehensive overview of bromoethyne, including its chemical properties, synthesis methods, and recent advancements in its use.
Bromoethyne is a colorless liquid with a molecular formula of C3H3Br. It has a molecular weight of 97.01 g/mol and a boiling point of 82°C at atmospheric pressure. The compound is highly reactive due to the presence of both the triple bond and the bromine atom, making it an excellent building block for various chemical transformations.
In terms of synthesis, bromoethyne can be prepared through several methods. One common approach involves the reaction of propargyl alcohol with hydrogen bromide (HBr) in the presence of a catalyst such as sulfuric acid (H2SO4). Another method involves the bromination of acetylene using bromine (Br2) in a suitable solvent. These synthetic routes have been well-documented in the literature and are widely used in both academic and industrial settings.
The reactivity of bromoethyne makes it an important intermediate in organic synthesis. It can undergo various reactions such as nucleophilic substitution, addition reactions, and coupling reactions. For instance, the nucleophilic substitution of the bromine atom can be used to introduce different functional groups, leading to the formation of diverse derivatives. This versatility has led to its extensive use in the synthesis of complex organic molecules, including pharmaceuticals and materials with unique properties.
In recent years, there has been significant interest in the use of bromoethyne for the development of new materials and pharmaceuticals. One notable application is in the synthesis of conjugated polymers, which have gained attention for their potential use in electronic devices such as organic light-emitting diodes (OLEDs) and solar cells. The ability to introduce bromine atoms into polymer chains via bromoethyne allows for precise control over the polymer's structure and properties.
In the pharmaceutical industry, bromoethyne has been utilized as a key intermediate in the synthesis of various drugs. For example, it has been used in the preparation of antiviral agents and anticancer drugs. The reactivity of the triple bond and the electrophilic nature of the bromine atom make it an ideal starting material for constructing complex drug molecules with high biological activity.
Recent research has also explored the use of bromoethyne in click chemistry reactions. Click chemistry is a concept that emphasizes modular reactions that are selective, high-yielding, and wide-scoped. The ability to functionalize compounds using click chemistry has opened up new avenues for drug discovery and materials science. For instance, bromoethyne can be used to introduce azide or alkyne functionalities into molecules, which can then undergo click reactions to form stable triazole linkages.
In addition to its synthetic applications, bromoethyne has been studied for its potential biological activities. Some studies have reported that certain derivatives of bromoethyne exhibit antimicrobial properties against various pathogens. This finding has sparked interest in developing new antimicrobial agents based on this compound.
The environmental impact of chemicals is an important consideration in their use and development. While bromoethyne itself is not classified as a hazardous substance under current regulations, its handling should still be conducted with appropriate safety measures to prevent any potential risks. Proper storage conditions and protective equipment should be used when working with this compound.
In conclusion, bromoethyne (CAS No. 593-61-3) is a valuable compound with diverse applications in organic synthesis, materials science, and pharmaceutical research. Its unique chemical properties make it an essential building block for constructing complex molecules with specific functionalities. Ongoing research continues to uncover new uses for this versatile compound, highlighting its importance in modern chemistry.
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